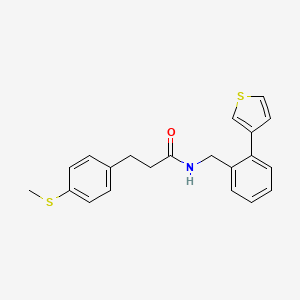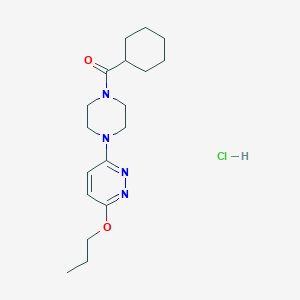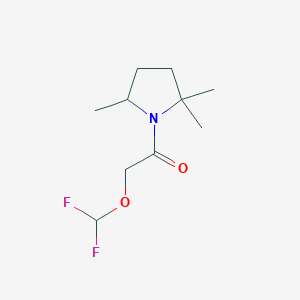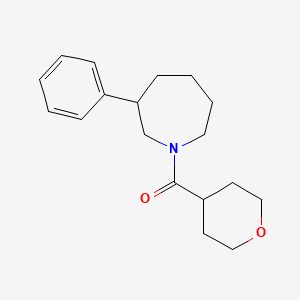
3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is an intriguing compound with complex structural features
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide, a multi-step synthesis process is typically employed. The synthetic route involves:
Starting Material Preparation: : The starting materials include 4-methylthiophenol, benzyl bromide, and 3-bromopropionic acid.
Nucleophilic Substitution: : 4-methylthiophenol undergoes nucleophilic substitution with benzyl bromide to form the intermediate compound, 4-(methylthio)benzyl bromide.
Thiophene Functionalization: : Thiophene-3-carboxaldehyde is converted into its corresponding Grignard reagent, which reacts with 4-(methylthio)benzyl bromide to introduce the thiophene ring.
Amidation: : The intermediate product reacts with 3-bromopropionic acid under basic conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production scales up the above synthetic routes using advanced techniques like continuous flow synthesis and automated reactor systems. These methods increase yield, efficiency, and purity while reducing waste and production costs.
化学反应分析
3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide. Oxidation typically occurs at the thiol group, converting it into a sulfone or sulfoxide derivative.
Reduction: : Reduction reactions using reducing agents like lithium aluminum hydride can target the carbonyl group in the amide backbone, leading to the formation of the corresponding amine.
Substitution: : It can undergo electrophilic substitution reactions, primarily at the aromatic rings. Common reagents include halogens, nitro groups, and sulfonic acids. Major Products :
Sulfone and sulfoxide derivatives from oxidation.
Amine derivatives from reduction.
Various substituted aromatic compounds from substitution reactions.
科学研究应用
Chemistry
Catalysis: : This compound serves as a ligand in transition metal catalysis, enhancing reaction rates and selectivities.
Biology
Antimicrobial Agents: : 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Drug Development: : Due to its unique structural features, this compound is explored for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: : The compound's ability to form stable complexes makes it valuable in material science applications, such as the synthesis of advanced polymers and composites.
作用机制
3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exerts its effects through several mechanisms:
Molecular Targets: : It interacts with enzymes and receptors involved in biological pathways.
Pathways: : The compound modulates signaling pathways, influencing cellular functions and processes such as cell proliferation and apoptosis.
Specific Interactions: : Its interactions are primarily driven by the aromatic rings and the functional groups present in the molecule, leading to specific binding with target proteins and nucleic acids.
相似化合物的比较
Unique Features
The presence of both a thiophene ring and a benzyl group makes this compound unique compared to other similar compounds.
Similar Compounds
3-(4-(methylthio)phenyl)propanoic acid: : Lacks the thiophene ring and exhibits different reactivity and applications.
N-(2-(thiophen-3-yl)benzyl)propanamide: : Similar structure but without the methylthio group, resulting in varied biological activities.
属性
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NOS2/c1-24-19-9-6-16(7-10-19)8-11-21(23)22-14-17-4-2-3-5-20(17)18-12-13-25-15-18/h2-7,9-10,12-13,15H,8,11,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZNTLOJGVEOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2842051.png)
![3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842052.png)
![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2842055.png)


![6-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B2842063.png)
![2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2842065.png)
![5-(azepane-1-sulfonyl)-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2842067.png)
![Methyl 3-[(2-{[2-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2842069.png)
![6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol](/img/structure/B2842070.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2842071.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2842072.png)

![1-(3-Fluoro-4-methylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2842074.png)
